3-Bromo-2-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]imidazo[1,2-a]pyrimidine
説明
BenchChem offers high-quality 3-Bromo-2-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]imidazo[1,2-a]pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-2-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]imidazo[1,2-a]pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
3-bromo-2-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]imidazo[1,2-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrN5S/c1-8-6-9(2)17-13(16-8)20-7-10-11(14)19-5-3-4-15-12(19)18-10/h3-6H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COLCOIHFMMFGAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC2=C(N3C=CC=NC3=N2)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrN5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
3-Bromo-2-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]imidazo[1,2-a]pyrimidine is a compound that has attracted significant interest in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive examination of its biological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C13H12BrN5S
- Molecular Weight : 350.24 g/mol
- Melting Point : 200-202 °C
- Solubility : Highly soluble in water and methanol
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of 4,6-dimethyl-2-mercaptopyrimidine with 4-bromo-benzaldehyde in the presence of potassium carbonate, followed by heating in acetic acid. Characterization methods include:
- NMR Spectroscopy
- IR Spectroscopy
- Mass Spectrometry
- X-ray Diffraction Analysis
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. It has shown efficacy against various cancer cell lines, including:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HCT116 (Colon) | 10 | Induction of apoptosis |
| MCF-7 (Breast) | 15 | Cell cycle arrest at G0/G1 phase |
| A549 (Lung) | 12 | Inhibition of proliferation |
The compound appears to induce apoptosis and halt cell cycle progression by modulating key signaling pathways involved in cancer cell survival.
Antimicrobial Activity
3-Bromo-2-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]imidazo[1,2-a]pyrimidine has demonstrated significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. Notable findings include:
| Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 32 µg/mL |
These results suggest that the compound may serve as a lead for developing new antimicrobial agents, particularly against drug-resistant strains.
The biological activity of this compound can be attributed to several mechanisms:
- DNA Intercalation : The compound has been shown to intercalate into DNA, disrupting replication and transcription processes.
- Enzyme Inhibition : It inhibits specific kinases involved in cell signaling pathways critical for cancer cell proliferation.
- Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress in microbial cells, leading to cell death.
Case Studies and Research Findings
A recent study published in the Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of imidazo[1,2-a]pyrimidines. The findings indicated that modifications to the pyrimidine ring significantly enhanced anticancer activity while reducing toxicity to normal cells .
Another investigation focused on the antimicrobial efficacy against methicillin-resistant Staphylococcus aureus (MRSA), revealing that this compound exhibited a potent effect comparable to standard antibiotics .
Future Directions
Research is ongoing to explore:
- Analog Development : Creating derivatives with enhanced potency and selectivity.
- Combination Therapies : Evaluating the efficacy of this compound in combination with existing chemotherapeutics or antibiotics.
- Mechanistic Studies : Further elucidating its mechanisms at the molecular level to identify potential biomarkers for response.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
